1-(4-Tert-butylphenyl)-3-chloropropan-2-one
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Overview
Description
1-(4-Tert-butylphenyl)-3-chloropropan-2-one is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Tert-butylphenyl)-3-chloropropan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-tert-butylbenzene with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Tert-butylphenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1-(4-Tert-butylphenyl)-3-chloropropan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the production of polymers and other materials with specific properties.
Industrial Chemistry: The compound is employed in the manufacture of various chemical products, including agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbonyl carbon. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: An organic compound with a similar tert-butyl group attached to a phenyl ring but lacks the chloropropanone moiety.
4-tert-Butylbenzaldehyde: Contains a tert-butyl group and an aldehyde functional group attached to a phenyl ring.
4-tert-Butylbenzoic Acid: Features a tert-butyl group and a carboxylic acid functional group attached to a phenyl ring.
Uniqueness
1-(4-Tert-butylphenyl)-3-chloropropan-2-one is unique due to the presence of both a tert-butyl group and a chloropropanone moiety, which imparts distinct reactivity and potential applications compared to its similar compounds. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-chloropropan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-13(2,3)11-6-4-10(5-7-11)8-12(15)9-14/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOIZPBINWYPGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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